![molecular formula C6H6N4O3 B6267793 2-硝基-4H,5H,6H,7H-吡唑并[1,5-a]吡嗪-4-酮 CAS No. 1936213-78-3](/img/no-structure.png)

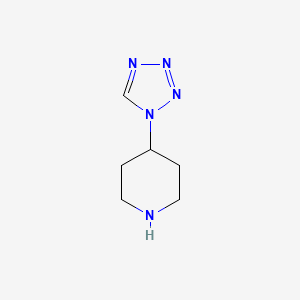

2-硝基-4H,5H,6H,7H-吡唑并[1,5-a]吡嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . Suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies .Chemical Reactions Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, compound 4a with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an electron-donating group (EDG) in the same position .Physical And Chemical Properties Analysis

The properties and stability found in 4a–g are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . The compounds have tunable photophysical properties (going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97), in which EDGs at position 7 on the fused ring improve both the absorption and emission behaviors .科学研究应用

吡唑啉的治疗应用

吡唑啉,包括与感兴趣的化合物相似的衍生物,因其广泛的药理作用而被广泛研究。这些化合物以其抗菌、抗炎、镇痛、抗抑郁、抗癌和其他多种生物活性而闻名。吡唑啉衍生物的显著药理多样性刺激了广泛的研究,导致合成和申请了具有潜在治疗应用的新衍生物的专利。持续探索吡唑啉衍生物对于发现具有改进的疗效和特异性的新型候选药物至关重要 (Shaaban, Mayhoub, & Farag, 2012)。

吡唑啉衍生物的抗癌潜力

对吡唑啉衍生物的研究也突出了它们作为抗癌剂的巨大潜力。吡唑啉独特的结构特征允许合成表现出显着抗癌活性的化合物。这为基于吡唑啉化学的抗癌治疗剂的开发开辟了新途径。对吡唑啉衍生物的抗癌特性的持续研究强调了这一类化合物在开发新的癌症治疗方法中的重要性 (Ray 等人,2022)。

吡唑并[1,5-a]嘧啶的合成和药用方面

吡唑并[1,5-a]嘧啶与感兴趣的化合物密切相关,已显示出广泛的药用特性,包括抗癌、抗感染和抗炎活性。吡唑并[1,5-a]嘧啶支架在药物发现中的多功能性已被认可,许多先导化合物衍生用于各种疾病靶标。对吡唑并[1,5-a]嘧啶衍生物的合成策略的综述提供了对潜在候选药物开发的宝贵见解,强调了进一步探索这一特权支架的必要性 (Cherukupalli 等人,2017)。

在高能量密度材料中的应用

与所讨论的化合物在结构上相关的吡嗪衍生物已被研究用于高能量密度材料 (HEDMs) 中的应用。这些研究重点关注吡嗪能化合物的合成方法、物理和化学性质以及在推进剂、混合炸药和气体发生器中的潜在应用。该研究突出了嗪能化合物(包括吡嗪衍生物)在提高能量材料应用中的性能和安全性的潜力 (Yongjin & Shuhong, 2019)。

未来方向

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

作用机制

Target of Action

It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities .

Mode of Action

It is part of the pyrrolopyrazine class of compounds, which are known to interact with various biological targets

Biochemical Pathways

Pyrrolopyrazine derivatives have been shown to influence a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

As a pyrrolopyrazine derivative, it is expected to have a range of biological activities .

生化分析

Biochemical Properties

2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, compounds in the pyrazolopyrazine family have been shown to exhibit kinase inhibitory activity, which can affect cell signaling pathways and cellular responses

Cellular Effects

2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has been observed to influence various cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazolopyrazine derivatives have demonstrated antimicrobial and antitumor activities, suggesting that 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one may similarly impact cellular processes related to these activities

Molecular Mechanism

The molecular mechanism of action of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interactions with biomolecules at the molecular level. This compound may exert its effects through binding interactions with enzymes, leading to their inhibition or activation. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins . The exact molecular mechanisms are still being studied, but the compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can change over time. Studies have shown that the stability and degradation of pyrazolopyrazine derivatives can impact their long-term effects on cellular function . For instance, the compound’s stability in different conditions and its degradation products may influence its biological activity. Long-term studies are necessary to understand the temporal effects of this compound in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can vary with different dosages in animal models. Research on pyrazolopyrazine derivatives has indicated that these compounds can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one within cells and tissues are essential for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of the compound can affect its efficacy and toxicity, making it an important consideration in drug development.

Subcellular Localization

The subcellular localization of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves the condensation of 2-nitro-1,4-dihydropyrazolo[1,5-a]pyrazin-5-one with an appropriate reagent to form the desired compound.", "Starting Materials": [ "2-nitro-1,4-dihydropyrazolo[1,5-a]pyrazin-5-one", "Reagent" ], "Reaction": [ "Dissolve 2-nitro-1,4-dihydropyrazolo[1,5-a]pyrazin-5-one in a suitable solvent", "Add the reagent to the reaction mixture and stir at room temperature for a specific time", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] } | |

| 1936213-78-3 | |

分子式 |

C6H6N4O3 |

分子量 |

182.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。